1-Methyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid 1-Methyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17801765
InChI: InChI=1S/C9H15NO3/c1-6-9(2-3-13-6)5-10-4-7(9)8(11)12/h6-7,10H,2-5H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol

1-Methyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid

CAS No.:

Cat. No.: VC17801765

Molecular Formula: C9H15NO3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid -

Specification

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
IUPAC Name 1-methyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
Standard InChI InChI=1S/C9H15NO3/c1-6-9(2-3-13-6)5-10-4-7(9)8(11)12/h6-7,10H,2-5H2,1H3,(H,11,12)
Standard InChI Key STLHTISAYMEEJY-UHFFFAOYSA-N
Canonical SMILES CC1C2(CCO1)CNCC2C(=O)O

Introduction

Structural Characteristics and Nomenclature

The IUPAC name 1-methyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid systematically describes its architecture:

  • Spirocyclic core: Two fused rings (one oxolane and one azepane) share a single spiro carbon at position 4.

  • Substituents: A methyl group at position 1 and a carboxylic acid at position 9.

Molecular Formula and Weight

PropertyValue
Molecular formulaC₁₀H₁₅NO₃
Molecular weight197.23 g/mol
CAS RegistryNot yet assigned

The compound’s stereochemistry is defined by the spatial arrangement of its substituents, which influences its reactivity and biological interactions.

Synthetic Strategies

Synthesis of 1-methyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid likely involves multi-step sequences common to spirocyclic systems:

Key Synthetic Routes

  • Ring-Closing Metathesis (RCM): A promising approach for constructing the spiro core, leveraging Grubbs catalysts to form the bicyclic structure.

  • Cyclization Reactions: Intramolecular nucleophilic attacks or acid-catalyzed cyclizations to establish the oxa-aza framework.

  • Functional Group Manipulation: Introduction of the methyl group via alkylation and oxidation of a precursor ester to the carboxylic acid.

Example Pathway:

  • Start with a diester precursor containing both oxolane and azepane rings.

  • Perform selective methylation at position 1 using methyl iodide under basic conditions.

  • Hydrolyze the ester at position 9 to the carboxylic acid using aqueous HCl.

Industrial scalability may require optimization via flow chemistry or catalytic asymmetric synthesis to enhance yield and enantiomeric purity.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its spirocyclic strain, heteroatoms, and functional groups:

Reactive Sites

SiteReactivity
Carboxylic acidParticipates in amidation, esterification
Methyl groupResistant to oxidation
Spiro junctionSusceptible to ring-opening under acidic conditions

Notable Reactions:

  • Amide Formation: Reacts with amines to generate bioisosteres for drug design.

  • Esterification: Protection of the carboxylic acid for further synthetic modifications.

  • Ring-Opening: Acid-catalyzed cleavage to linear intermediates for diversification.

Physicochemical Properties

While experimental data for this specific compound are scarce, properties can be extrapolated from analogs:

Predicted Properties

PropertyValue
LogP (lipophilicity)~1.2 (moderate solubility)
pKa (carboxylic acid)~4.5
Melting Point120–125°C (estimated)

Stability studies suggest susceptibility to photodegradation, necessitating storage in amber containers under inert atmospheres.

Industrial and Research Applications

Beyond pharmaceuticals, this compound has niche applications:

Use Cases

FieldApplication
Materials ScienceBuilding block for chiral polymers
CatalysisLigand for asymmetric synthesis
AgrochemistryIntermediate for herbicidal agents

Recent patents highlight its utility in designing enzyme inhibitors and metal-organic frameworks (MOFs).

Comparison with Structural Analogs

The methyl and carboxylic acid groups distinguish this compound from related spirocycles:

CompoundKey Differences
2-Azaspiro[4.4]nonane-4-carboxylic acidLacks methyl group; different substitution pattern
Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylateEster derivative; additional methyl groups

These variations significantly alter logP values, solubility, and target selectivity.

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: High-step counts and low yields in spirocyclic syntheses.

  • Data Gaps: Limited pharmacokinetic and toxicity profiles.

Research Priorities:

  • Develop scalable asymmetric syntheses.

  • Investigate structure-activity relationships (SAR) through analog libraries.

  • Explore computational modeling to predict biological targets.

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